molecular formula C18H18BrClN4 B13399610 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13399610
M. Wt: 405.7 g/mol
InChI Key: AUGRANXZHMKCKB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine, chlorine, and piperazine moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by bromination and subsequent piperazine substitution. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine stands out due to its unique combination of bromine, chlorine, and piperazine moieties, which contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C18H18BrClN4

Molecular Weight

405.7 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H18BrClN4/c19-14-3-6-17-22-18(13-1-4-15(20)5-2-13)16(24(17)11-14)12-23-9-7-21-8-10-23/h1-6,11,21H,7-10,12H2

InChI Key

AUGRANXZHMKCKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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